molecular formula C13H16N4OS2 B4983823 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide

Cat. No. B4983823
M. Wt: 308.4 g/mol
InChI Key: WDCSNVHAFIPQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and pharmaceuticals. In agriculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to increase the feed intake and growth rate of livestock, such as pigs and chickens. In aquaculture, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to improve the growth and survival rates of fish, such as tilapia and shrimp. In pharmaceuticals, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been studied for its potential use as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cellular stress. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to have various biochemical and physiological effects in the body. In livestock, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to increase feed intake and growth rate by increasing the expression of genes involved in nutrient absorption and metabolism. In fish, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to improve growth and survival rates by enhancing the immune system and reducing oxidative stress. In pharmaceuticals, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has been shown to have anti-inflammatory and anti-cancer effects by inhibiting the activity of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide research, including its potential use as a feed additive for livestock and fish, its use as an anti-inflammatory and anti-cancer agent in pharmaceuticals, and its potential applications in other fields, such as biotechnology and environmental science. Further studies are needed to fully understand the mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide and its potential applications in various fields.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-aminothiazole with 2-bromo-4,5-dimethylthiazole, followed by the reaction of the resulting compound with 6-methyl-4-pyrimidinethiol. The final product is then purified through column chromatography to obtain pure N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(6-methylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-7-5-11(15-6-14-7)19-10(4)12(18)17-13-16-8(2)9(3)20-13/h5-6,10H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSNVHAFIPQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SC(C)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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